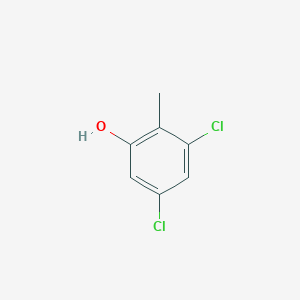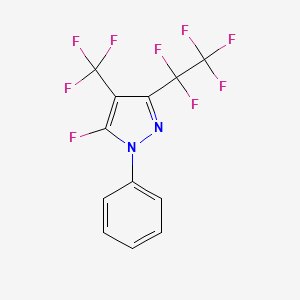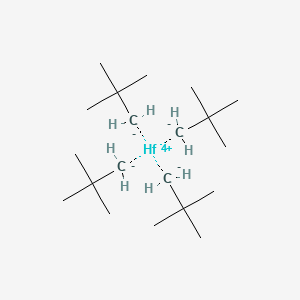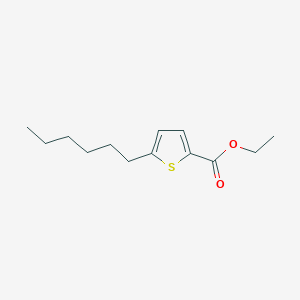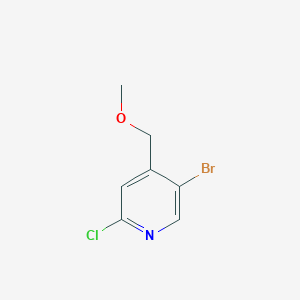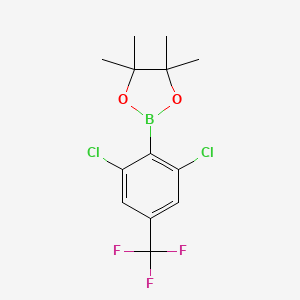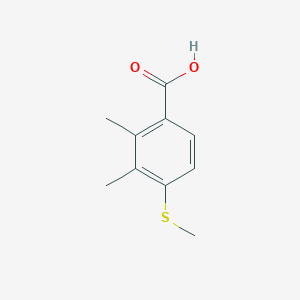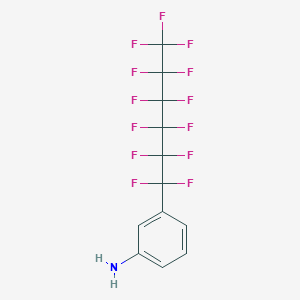
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene, also known as trifluoromethoxybenzene or TMB, is a chemical compound composed of a benzene ring with two chlorine atoms and three fluorine atoms attached. It is a colorless liquid with a sweet, chloroform-like odor and is soluble in organic solvents. TMB is used in organic synthesis, chemical research, and as a reagent in various scientific experiments. It has been found to possess a variety of biochemical and physiological effects, which are discussed in detail below.
科学的研究の応用
TMB is used in a variety of scientific applications, including organic synthesis and chemical research. It is often used as a reagent in chemical reactions, such as the synthesis of pharmaceuticals and other organic compounds. Additionally, it is used as a catalyst in the synthesis of polymers, and as a solvent in the production of dyes and pigments.
作用機序
TMB is believed to act as a Lewis acid, which is a type of chemical compound that can accept an electron pair from a Lewis base. This allows it to form a coordinate covalent bond with the Lewis base, which can then be used to facilitate a variety of chemical reactions.
Biochemical and Physiological Effects
TMB has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been found to cause an increase in the production of certain hormones, such as cortisol and adrenaline.
実験室実験の利点と制限
TMB has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is non-toxic and non-flammable, making it safe to handle and store. Additionally, it is highly soluble in organic solvents, making it easy to use in a variety of reactions.
The main limitation of TMB is that it is not very stable when exposed to light or oxygen. Additionally, it can react with certain compounds, such as acids and bases, which can limit its usefulness in certain experiments.
将来の方向性
Due to its biochemical and physiological effects, TMB has the potential to be used in the development of new drugs and treatments. Additionally, it could be used to develop new catalysts for organic synthesis, and as a reagent in the production of polymers and dyes. Additionally, it could be used to study the effects of Lewis acids on chemical reactions, and to explore new methods of synthesizing pharmaceuticals and other organic compounds. Finally, further research could be done to explore the potential of TMB as a therapeutic agent, and to further study its biochemical and physiological effects.
合成法
TMB is produced through a process of nucleophilic substitution, where a halogen atom is replaced by a nucleophile. The most common method of producing TMB is by reacting 1,1-dichloro-2,2,2-trifluoroethane (also known as Freon-113) with a strong base, such as sodium hydroxide, in an aqueous solution. This reaction produces a solution of TMB and sodium chloride, which can then be separated through distillation.
特性
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-7(10,8(11,12)13)14-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSEJMNYYBNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)
